

Application Notes: Cy7 Maleimide for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy7 maleimide*

Cat. No.: *B15554661*

[Get Quote](#)

Introduction

Cyanine7 (Cy7) maleimide is a near-infrared (NIR) fluorescent dye that offers significant advantages for fluorescence-based applications, particularly in microscopy and in vivo imaging. [1][2][3] Its fluorescence in the NIR spectrum (~750-780 nm) minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio and clearer images.[1][3] The maleimide functional group provides a highly selective method for labeling proteins, peptides, and other biomolecules through covalent bond formation with free sulfhydryl (thiol) groups, commonly found in cysteine residues.[1][4][5] This specificity makes **Cy7 maleimide** an invaluable tool for researchers in cell biology, immunology, and drug development.[1]

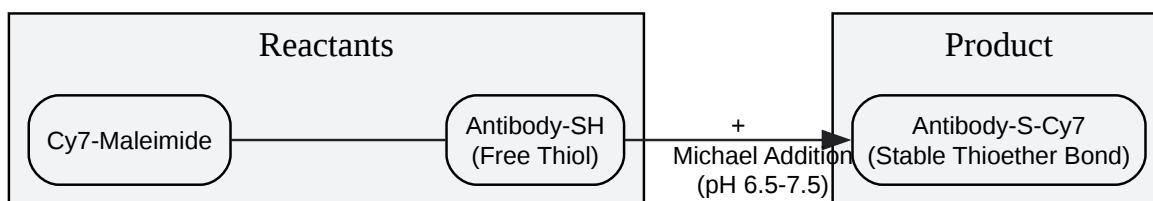
Quantitative Data Summary

The photophysical properties and labeling specifications of **Cy7 maleimide** are critical for experimental design. The data below is compiled for easy reference.

Table 1: Photophysical Properties of **Cy7 Maleimide**

Property	Value	References
Maximum Excitation (λ_{ex})	~750 nm	[1][4][5]
Maximum Emission (λ_{em})	~773 nm	[1][4][5]
Molar Extinction Coefficient (ϵ)	~199,000 - 250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][4][6][7]
Fluorescence Quantum Yield (Φ)	~0.3	[4][6][8]
Recommended Storage	-20°C, protected from light and moisture	[1][4]
Solubility	Soluble in DMSO and DMF	[1][4]

Table 2: Typical Imaging and Labeling Parameters


Parameter	Recommended Value	References
<hr/>		
Labeling Reaction		
Reaction pH	6.5 - 7.5	[1][9]
Dye:Protein Molar Ratio	10:1 to 20:1 (starting point)	[1][10]
Reaction Time	2 hours at room temperature or overnight at 4°C	[1][9]
<hr/>		
Microscopy Filter Set		
Excitation Filter	~710/75 nm	[7]
Dichroic Beamsplitter	~760 nm	[7]
Emission Filter	~810/90 nm	[7]

Experimental Protocols

Protocol 1: Covalent Labeling of Antibodies with Cy7 Maleimide

This protocol details the steps for conjugating **Cy7 maleimide** to an antibody. The process involves the optional reduction of disulfide bonds to generate free thiols, followed by the labeling reaction and purification.

Diagram of Thiol-Maleimide Conjugation Reaction

[Click to download full resolution via product page](#)

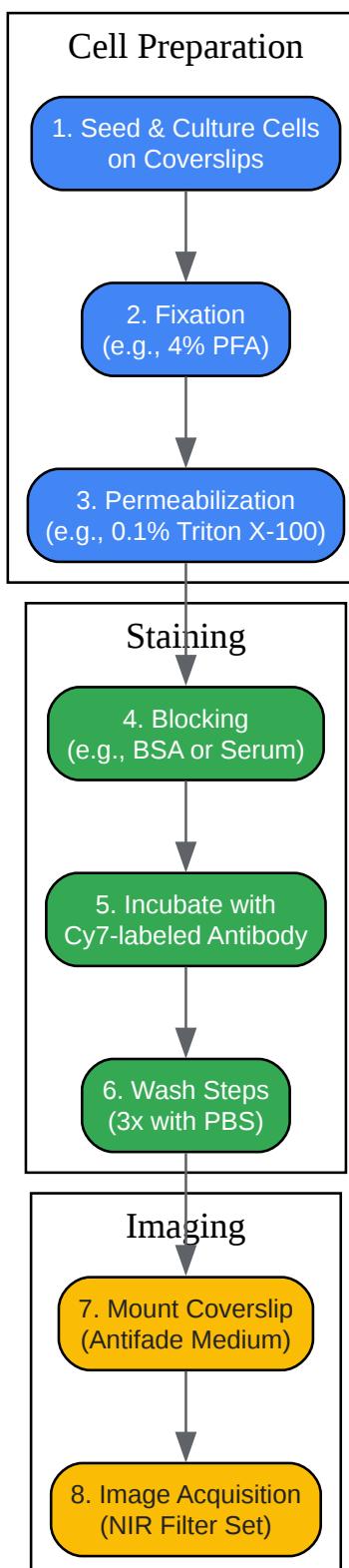
Caption: Covalent reaction between a protein thiol and **Cy7 maleimide**.

Materials:

- Purified antibody (2-10 mg/mL in amine-free, thiol-free buffer like PBS)[1]
- **Cy7 maleimide**
- Anhydrous Dimethylsulfoxide (DMSO)[1][11]
- Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional)[1][9]
- Reaction Buffer: 1X PBS, pH 7.2-7.4, degassed[9][12]
- Purification/desalting column (e.g., Sephadex G-25)[1][13]

Procedure:

- Antibody Preparation:


- Dissolve the antibody in degassed Reaction Buffer at a concentration of 2-10 mg/mL.[\[1\]](#) [\[12\]](#)
- Optional (Reduction of Disulfides): If the antibody does not have sufficient free thiols (e.g., IgG), they can be generated by reducing disulfide bonds in the hinge region. Add a 10-fold molar excess of TCEP to the antibody solution.[\[1\]](#) Incubate for 30 minutes at room temperature.[\[1\]](#) Note: DTT can be used but must be completely removed before adding the maleimide dye.[\[1\]](#)[\[13\]](#)
- Prepare **Cy7 Maleimide** Stock Solution:
 - Allow the vial of **Cy7 maleimide** to warm to room temperature.[\[1\]](#)
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[\[10\]](#)[\[11\]](#) This solution should be prepared fresh immediately before use to avoid hydrolysis of the maleimide group.[\[1\]](#)
- Labeling Reaction:
 - Add the **Cy7 maleimide** stock solution to the (reduced) antibody solution. A starting dye-to-antibody molar ratio of 10:1 to 20:1 is recommended.[\[1\]](#)
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[1\]](#)
- Purification:
 - Separate the labeled antibody from unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[1\]](#)[\[13\]](#)
 - Collect the colored fractions corresponding to the high molecular weight antibody conjugate.
- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7 dye).

- Calculate the protein concentration and the dye concentration using the Molar Extinction Coefficients (see Table 1 for Cy7; ϵ_{280} for IgG is $\sim 210,000 \text{ cm}^{-1}\text{M}^{-1}$).
- The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 10.[1]
- Storage:
 - Store the labeled antibody at 4°C, protected from light.[1] For long-term storage, add a stabilizing protein like BSA (5-10 mg/mL) and a preservative like sodium azide (0.01-0.03%), or store at -20°C with 50% glycerol.[1]

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a Cy7-labeled antibody for direct immunofluorescence staining of fixed and permeabilized cells for visualization by fluorescence microscopy.

Diagram of Immunofluorescence Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for immunofluorescence cell staining and microscopy.

Materials:

- Cultured cells on sterile glass coverslips
- Cy7-labeled primary antibody
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Antifade mounting medium
- Microscope slides

Procedure:

- Cell Preparation:
 - Wash cells grown on coverslips twice with PBS.
 - Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.[7]
 - Wash three times with PBS.[7]
- Permeabilization (for intracellular targets):
 - If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.[7]
 - Wash three times with PBS.[7]
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[7]

- Antibody Incubation:
 - Dilute the Cy7-labeled primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the coverslips with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[7]
- Washing:
 - Wash the coverslips three times with PBS for 5 minutes each to remove unbound antibodies.[7]
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a drop of antifade mounting medium.[7]
 - Seal the edges with nail polish and allow to dry.
 - Image the slides using a fluorescence microscope equipped with appropriate NIR laser lines and filter sets for Cy7 (see Table 2).

Troubleshooting Guide

Table 3: Common Issues and Solutions in **Cy7 Maleimide** Labeling

Problem	Possible Cause	Solution	References
Low Labeling Efficiency	Insufficient free sulfhydryl groups.	Ensure complete reduction of disulfide bonds with TCEP; optimize TCEP concentration and incubation time.	[1] [11]
Hydrolyzed (inactive) maleimide dye.	Prepare a fresh dye stock solution in anhydrous DMSO immediately before use. Store desiccated at -20°C.		[1] [11]
Presence of thiol-containing substances in the buffer (e.g., DTT).	Use thiol-free buffers (PBS, Tris, HEPES). If DTT is used for reduction, it must be completely removed via a desalting column before adding the dye.		[1] [11]
High Background / Non-specific Staining	Reaction pH is too high, causing maleimides to react with amines.	Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiols.	[1]
Inefficient removal of unconjugated dye.	Ensure thorough purification using size-exclusion chromatography.		[1]
Labeled antibody has precipitated.	The properties of the protein may change upon labeling. Lower the dye:protein ratio. For hydrophobic dyes, consider using a		[1] [14]

sulfonated version for
better water solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cyanine 7 maleimide [equivalent to Cy7® maleimide] | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Cy7 maleimide, 2801565-54-6 | BroadPharm [broadpharm.com]
- 5. Cyanine7 maleimide | AxisPharm [axispharm.com]
- 6. Cyanine7 maleimide | 2120392-49-4 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Cy7 Maleimide for Advanced Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554661#using-cy7-maleimide-for-fluorescence-microscopy-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com